
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Overview
Description
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS RN: 86393-33-1), also known as Fluoroquinolonic acid or Q-Acid, is a fluorinated quinolone derivative with a molecular formula of $ \text{C}{13}\text{H}9\text{ClFNO}_3 $ and a molecular weight of 281.67 g/mol . It is a white to light yellow crystalline powder with a melting point of 242–245°C and high purity ($ \geq 98.0\% $ by HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroquinolonic acid is synthesized through a multi-step process involving the cyclization of appropriate precursorsThe final step involves the formation of the carboxylic acid group .
Industrial Production Methods: Industrial production of fluoroquinolonic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluoroquinolonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The chloro and fluoro groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antibiotic Development
The compound serves as an important intermediate in the synthesis of various antibiotics, particularly fluoroquinolones like Gemifloxacin. Fluoroquinolones are known for their broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including pathogens such as Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
Bacterial Strain | Activity Level | Reference |
---|---|---|
Escherichia coli | High | |
Staphylococcus aureus | Moderate | |
Pseudomonas aeruginosa | High |
1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is utilized as a molecular scaffold for developing new APIs with potential anticancer and anti-inflammatory activities. Its structural features allow for modifications that can enhance therapeutic effects and reduce side effects .
1.3 Case Study: Ciprofloxacin Synthesis
Ciprofloxacin, a widely used antibiotic, is synthesized using this compound as a key intermediate. The synthesis involves cyclization reactions that yield the desired antibiotic structure . The effectiveness of ciprofloxacin against various bacterial infections underscores the importance of this compound in antibiotic development.
Environmental Applications
2.1 Fate and Transport in Aquatic Systems
Recent studies have explored the environmental fate of antibiotics, including this compound, in aquatic ecosystems. The compound's interactions with minerals like goethite can influence its degradation and bioavailability in water bodies .
Table 2: Environmental Behavior of Antibiotics
Compound | Interaction Type | Environmental Impact |
---|---|---|
7-Chloro-1-cyclopropyl-6-fluoro... | Adsorption to goethite | Reduces bioavailability |
Ciprofloxacin | Degradation by microbes | Potential accumulation in sediments |
Mechanism of Action
Fluoroquinolonic acid exerts its effects by inhibiting bacterial DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This action blocks the progress of the replication fork, leading to bacterial cell death . The molecular targets involved are DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural analogs differ in substituents at positions 7 or 8, heterocyclic core modifications, or salt forms, which influence physicochemical properties, solubility, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Impact of Substituents on Physicochemical Properties
- Position 7 Modifications: The 7-chloro group in the target compound is essential for gyrase inhibition. Replacement with bulkier groups (e.g., azepane amino in ) may alter binding kinetics but improve solubility via salt formation.
- Position 8 Modifications: Nitro groups () increase molecular polarity, raising melting points (256–257°C vs. 242–245°C in the target compound).
- Core Heterocycle Changes: The 1,8-naphthyridine analog () replaces the quinoline core, altering ring electronics and solubility. Such modifications are explored to circumvent bacterial resistance .
Functional and Application Differences
- For example: The target compound’s cyclopropyl group enhances Gram-negative activity . Hydrochloride salts () improve bioavailability, critical for in vivo efficacy.
- Synthetic Utility : The target compound’s ester derivatives (e.g., ethyl ester in ) serve as prodrugs, requiring hydrolysis for activation.
Biological Activity
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly referred to as a fluoroquinolone derivative, is a synthetic compound known for its significant antibacterial properties. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C13H9ClFNO3
- Molecular Weight : 281.67 g/mol
- CAS Number : 86393-33-1
- Purity : Typically >95% (HPLC) .
Fluoroquinolones, including this compound, primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. The compound demonstrates superior activity against both gram-positive and gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa .
Antibacterial Spectrum
The compound has shown potent antibacterial activity against a range of pathogens. Below is a summary of its efficacy based on various studies:
Pathogen | Sensitivity | Notes |
---|---|---|
Escherichia coli | Sensitive | Effective against multiple strains |
Staphylococcus aureus | Sensitive | Includes MRSA strains |
Pseudomonas aeruginosa | Moderate | Effective in high concentrations |
Klebsiella pneumoniae | Sensitive | Effective against resistant strains |
Streptococcus pneumoniae | Sensitive | Broad-spectrum activity |
Case Study 1: Efficacy Against Resistant Strains
A clinical trial investigated the effectiveness of this compound in treating infections caused by multidrug-resistant Pseudomonas aeruginosa. Patients were administered the compound over a two-week period. Results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .
Case Study 2: Comparative Study with Other Antibiotics
In another study, the antibacterial activity of this compound was compared with other fluoroquinolones such as ciprofloxacin and levofloxacin. The results demonstrated that it had a broader spectrum of activity and was more effective against certain resistant strains .
Q & A
Q. Basic: What synthetic routes are available for preparing 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and how do intermediate steps influence yield?
The compound is typically synthesized via cyclization and functionalization of substituted benzoic acid derivatives. A critical intermediate is ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared by reacting 3-chloro-2,4,5-trifluorobenzoic acid with cyclopropylamine under controlled nitration and esterification conditions . Key factors affecting yield include:
- Temperature control : Reactions at 70–80°C in aqueous ethanolic NaHCO₃ optimize nitro-group positioning and cyclopropane ring stability .
- Purification : HPLC (≥98% purity) and recrystallization from toluene or diethyl ether are essential to isolate intermediates .
Q. Advanced: How can reaction conditions be optimized for synthesizing N-(4-oxoquinolin-7-yl)-α-amino acid derivatives from this compound?
The compound reacts with primary α-amino acids (e.g., glycine, alanine) in ethanolic NaHCO₃ at 70–80°C for 24–72 hours to form amino acid conjugates. Key optimization strategies include:
- pH modulation : NaHCO₃ maintains alkaline conditions (pH ~8.5–9.0), facilitating nucleophilic substitution at the C-7 position .
- Solvent selection : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics.
- Time-temperature trade-off : Extending reaction time to 72 hours improves yields (from 60% to 85%) but risks decomposition beyond 80°C .
Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
- HPLC : Ensures ≥98% purity by monitoring retention times and peak symmetry .
- X-ray crystallography : Resolves molecular packing, as seen in the triclinic crystal system (space group P1) with unit cell parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å .
- FT-IR and NMR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and cyclopropane ring protons (δ 1.0–1.5 ppm in ¹H NMR) .
Q. Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability?
The crystal structure reveals C–H···O (3.06–3.54 Å) and C–H···Cl (3.43–3.74 Å) interactions, forming parallel molecular layers that enhance thermal stability (melting point: 438 K). Hydrogen-bonded dimers between carboxyl groups (O–H···O, 2.68 Å) further stabilize the lattice .
Q. Advanced: What structural modifications enhance the antibacterial activity of quinolone derivatives derived from this compound?
- C-7 substitution : Piperazine or pyrrolidine groups improve DNA gyrase inhibition. For example, 7-(3-aminopyrrolidin-1-yl) analogs (e.g., clinafloxacin) show broad-spectrum activity .
- C-8 functionalization : Methoxy or nitroso groups reduce phototoxicity while maintaining potency against S. aureus (MIC₉₀: 0.25 µg/mL) .
- Fluorine positioning : 6-Fluoro-8-methoxy derivatives (e.g., moxifloxacin) enhance lipophilicity and Gram-positive coverage .
Q. Advanced: How can contradictory data on synthetic yields or biological activity be resolved?
Contradictions often arise from:
- Reagent purity : Cupric chloride impurities in diazotization steps reduce yields by 15–20% .
- Stereochemical variability : Enantiomeric impurities (e.g., in piperazine derivatives) can skew bioactivity data. Chiral HPLC with a Cu²⁺-L-isoleucine buffer (pH 4.5) resolves enantiomers .
- Assay conditions : Variations in bacterial strain (e.g., E. coli vs. P. aeruginosa) or culture media (Mueller-Hinton vs. LB agar) alter MIC values .
Q. Basic: What are the key considerations for scaling up lab-scale synthesis to pilot production?
- Solvent recovery : Ethanol-water mixtures are distilled and reused to reduce costs.
- Catalyst optimization : Cupric chloride is recycled via acid extraction (36% HCl), achieving 90% recovery .
- Safety protocols : Nitro intermediates are thermally unstable; reactions are conducted below 100°C with pressure relief systems .
Q. Advanced: What computational methods predict the compound’s reactivity in novel substitution reactions?
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPVACVJFUIDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057846 | |
Record name | Fluoroquinolonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86393-33-1 | |
Record name | Fluoroquinolonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86393-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoroquinolonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoroquinolonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOROQUINOLONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HKY59ZG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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